molecular formula C10H12O6 B14685850 Ethane-1,2-diol;phthalic acid CAS No. 25610-19-9

Ethane-1,2-diol;phthalic acid

Cat. No.: B14685850
CAS No.: 25610-19-9
M. Wt: 228.20 g/mol
InChI Key: TUJBOVNFJNICLL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phthalate-Based Polyester (B1180765) Chemistry

The journey of phthalate-based polyesters began in the early 20th century. While the initial groundwork for polyester synthesis was laid earlier, the 1920s marked a significant turning point with the introduction of phthalates as plasticizers. wikipedia.orgnih.gov This development was crucial for the burgeoning plastics industry, particularly for polyvinyl chloride (PVC). wikipedia.org

The first commercially significant alkyd resin, a type of polyester, was "Glyptal," developed by General Electric in 1926. mfa.org These early resins were synthesized from glycerol (B35011) and phthalic anhydride (B1165640) and were initially used as substitutes for darker copal resins in varnishes, leading to the creation of much paler coatings. wikipedia.org The term "alkyd" itself is derived from "alcohol" and "acid," reflecting its chemical origins. ulprospector.com

A major boost to the production of alkyd resins was the development of a more economical process for producing phthalic anhydride from the catalytic vapor-phase oxidation of naphthalene (B1677914) around 1917. psu.edu In the 1940s, the discovery of aromatic polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), expanded the applications of these materials significantly. researchgate.net

Scope and Significance of Polyethylene Phthalate (B1215562) Research in Polymer Science

Polyethylene terephthalate (PET), a polyester made from terephthalic acid (a positional isomer of phthalic acid) and ethane-1,2-diol, is one of the most common thermoplastic polymer resins. chemguide.co.ukwikipedia.org Its versatility has made it a subject of extensive research, leading to a wide range of applications, from fibers for clothing to containers for food and beverages. wikipedia.org

Research in this area focuses on several key aspects:

Synthesis and Modification: Continuous efforts are made to tailor the properties of PET through various synthesis techniques and by incorporating modifiers. specialchem.com For instance, glycol-modified PET (PETG) is produced by replacing some of the ethylene (B1197577) glycol with other diols like cyclohexane (B81311) dimethanol (CHDM) to improve processability and toughness. specialchem.com

Properties and Performance: The properties of these polyesters, such as strength, thermal stability, and barrier properties, are directly related to their chemical structure and the arrangement of their polymer chains. wikipedia.orgspecialchem.com Depending on the processing conditions, PET can exist in both amorphous (transparent) and semi-crystalline forms. wikipedia.org

Recycling and Sustainability: Given the large-scale production of PET, its waste management and recycling are critical environmental concerns. researchgate.netresearchgate.net Research is actively exploring both mechanical and chemical recycling methods to create a more circular economy for these materials. researchgate.net

Classification and Nomenclature of Polyesters Derived from Ethane-1,2-diol and Phthalic Acid (e.g., Glyptal, Alkyd Resins)

Polyesters derived from diols and dicarboxylic acids are broadly classified based on their structure and composition.

Glyptal: This term specifically refers to polyesters synthesized from glycerol and phthalic anhydride. wikipedia.orgdoubtnut.com Glyptal is a type of alkyd resin and is known for its use in paints and coatings. doubtnut.comquora.com

Alkyd Resins: Alkyds are polyester resins that have been modified with the addition of fatty acids or other components. wikipedia.org The term is a modification of "alcid," reflecting their origin from alcohol and acid. wikipedia.org Alkyd resins are classified based on their "oil length," which represents the percentage of fatty acid in the resin. wikipedia.org

Long-oil alkyds (over 60% oil content) are flexible and are used in applications like architectural paints. persiaresin.com

Medium-oil alkyds (40-60% oil content) offer a balance of properties. britannica.com

Short-oil alkyds (less than 40% oil content) are hard and are often used in industrial baking enamels. mfa.orgbritannica.com

The synthesis of these polyesters typically involves a condensation reaction between the diol and the dicarboxylic acid (or its anhydride). online-learning-college.comterrificscience.org For example, the reaction between ethane-1,2-diol and phthalic acid results in the formation of ester linkages and the elimination of water. cuetmock.com

Interactive Data Table: Classification of Ethane-1,2-diol and Phthalic Acid Derived Polyesters

ClassificationMonomersKey CharacteristicsCommon Applications
Glyptal Glycerol, Phthalic AnhydrideThermosetting, good adhesive propertiesPaints, coatings, binding material doubtnut.comquora.comck12.org
Alkyd Resins Polyols (e.g., glycerol, ethane-1,2-diol), Dicarboxylic Acids (e.g., phthalic anhydride), Fatty Acids/OilsModified polyesters, classified by oil lengthPaints, varnishes, industrial coatings wikipedia.orgpersiaresin.com
Polyethylene Terephthalate (PET) Ethane-1,2-diol, Terephthalic AcidThermoplastic, strong, lightweight, good barrier propertiesFibers, beverage bottles, food packaging wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25610-19-9

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

ethane-1,2-diol;phthalic acid

InChI

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2

InChI Key

TUJBOVNFJNICLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O

Related CAS

25610-19-9

Origin of Product

United States

Polymerization Mechanisms and Synthetic Methodologies

Condensation Polymerization of Ethane-1,2-diol and Phthalic Acid

The fundamental reaction in the formation of polyester (B1180765) from ethane-1,2-diol (also known as ethylene (B1197577) glycol) and phthalic acid is condensation polymerization. science-revision.co.ukterrificscience.org This process involves the sequential reaction of the difunctional monomers—a diol and a dicarboxylic acid—to form ester linkages, with the concurrent elimination of water. chemguide.uk The reaction can also be carried out using phthalic anhydride (B1165640), the anhydride of phthalic acid, which reacts with the diol to form the polyester. terrificscience.orglosmedanos.edu

Esterification Reactions and Oligomer Formation

The initial stage of the polymerization process involves the esterification of phthalic acid with ethane-1,2-diol. byjus.com In this step, one molecule of phthalic acid reacts with a molecule of ethane-1,2-diol to form a monoester, which still possesses a free carboxylic acid group and a free hydroxyl group. cavemanchemistry.com This monoester can then react with another diol or acid molecule, leading to the formation of short-chain polymers known as oligomers. essentialchemicalindustry.org

The reaction between the carboxylic acid and alcohol is an equilibrium process. To drive the reaction toward the formation of the ester and subsequently the polymer, the water produced during the reaction must be continuously removed. terrificscience.org This is often achieved by carrying out the reaction at elevated temperatures, which facilitates the vaporization of water. terrificscience.org The initial esterification reaction can be represented as follows:

HOOC-C₆H₄-COOH + HO-CH₂CH₂-OH ⇌ HOOC-C₆H₄-COO-CH₂CH₂-OH + H₂O

This initial product, an ethylene glycol monophthalate, has reactive groups at both ends, allowing for further polymerization. cavemanchemistry.com

Polycondensation Processes and Reaction Kinetics

Following the initial formation of oligomers, the process of polycondensation continues, where these shorter chains react with each other to form progressively longer polymer chains. essentialchemicalindustry.org This stage is typically carried out at higher temperatures (around 260°C) and under reduced pressure to effectively remove the water byproduct and drive the equilibrium towards the formation of a high molecular weight polyester. libretexts.org

The kinetics of this polycondensation reaction are influenced by several factors, including temperature, pressure, and the presence of a catalyst. The rate of polymerization generally follows second-order kinetics, as it depends on the concentration of the two reacting functional groups (the hydroxyl and carboxylic acid groups). slideshare.net The direct esterification of carboxylic acids like phthalic acid with glycols is an acid-catalyzed reaction. nih.gov The carboxylic acid itself can act as a catalyst, a phenomenon known as auto-catalysis. nih.gov The strength of the acid, indicated by its pKa value, can influence the kinetics of the esterification reaction. nih.gov

The progress of the polymerization can be monitored by measuring the decrease in the concentration of the carboxylic acid end-groups. As the reaction proceeds, the viscosity of the reaction mixture increases significantly, indicating the formation of long polymer chains. terrificscience.org

Reactant Characteristics and Stoichiometric Control

The final properties of the polyester are critically dependent on the characteristics of the reactants and the precise control of their stoichiometry.

Purity Assessment of Monomers

The purity of the monomers, ethane-1,2-diol and phthalic acid, is of paramount importance for achieving a high molecular weight polyester with desirable properties. Impurities can interfere with the polymerization reaction, leading to chain termination or side reactions that can negatively affect the polymer's molecular weight, color, and thermal stability.

For instance, the presence of monofunctional impurities (e.g., a monohydric alcohol or a monocarboxylic acid) will lead to the termination of the growing polymer chain, thereby limiting the achievable molecular weight. The presence of oxidizing impurities can lead to discoloration of the polymer, particularly at the high temperatures used during polycondensation.

Various analytical techniques are employed to assess the purity of the monomers. For ethane-1,2-diol, methods such as gas chromatography can be used to identify and quantify impurities. nih.gov For phthalic acid, techniques like titration can determine the acid content, and spectroscopic methods can detect colored impurities.

Optimization of Monomer Ratios

Precise control of the stoichiometric ratio of the two monomers is crucial for obtaining a high molecular weight polyester. Theoretically, an equimolar ratio of the dicarboxylic acid and the diol is required to achieve the highest possible molecular weight. Any deviation from this 1:1 ratio will result in an excess of one type of functional group, which will limit the extent of polymerization and lead to a lower molecular weight product.

In practice, a slight excess of the more volatile monomer, typically ethane-1,2-diol, may be used to compensate for any losses that may occur during the high-temperature polycondensation stage. essentialchemicalindustry.org The optimization of the monomer ratio is a critical parameter that is carefully controlled in industrial production to ensure consistent product quality. The molecular structure of the resulting polyesters is strongly influenced by the molar ratio between the monomers. scielo.br

Catalysis in Polyester Synthesis

Catalysts play a vital role in the synthesis of polyesters, as they increase the rate of the esterification and polycondensation reactions, allowing the process to be carried out at lower temperatures and in shorter times. libretexts.org While the carboxylic acid can auto-catalyze the reaction, external catalysts are almost always used in industrial settings to achieve high reaction rates and high molecular weight polymers. nih.govchemguide.co.uk

A variety of metal compounds have been found to be effective catalysts for this type of polymerization. These include compounds of antimony, titanium, tin, and germanium. essentialchemicalindustry.orggoogle.com Antimony(III) oxide is a commonly used catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a polyester closely related to the one derived from phthalic acid. essentialchemicalindustry.org Dibutyltin dilaurate has also been reported as a catalyst for the polycondensation of phthalic acid and glycerol (B35011). scielo.br In some laboratory preparations, sodium acetate (B1210297) has been used as a catalyst. terrificscience.orglosmedanos.edu

The choice of catalyst can influence not only the reaction rate but also the properties of the final polymer, such as its color and thermal stability. For example, some catalysts may promote side reactions that can lead to discoloration. guidechem.com Therefore, the selection of an appropriate catalyst system is a key aspect of polyester synthesis.

Interactive Data Table: Catalysts in Polyester Synthesis

CatalystMonomersReaction StageTypical Conditions
Antimony(III) oxideEthane-1,2-diol and Terephthalic AcidPolycondensationHigh temperature (535-575 K), low pressure essentialchemicalindustry.org
Dibutyltin dilaurateGlycerol and Phthalic AcidPolycondensationBulk polymerization scielo.br
Sodium AcetateEthane-1,2-diol and Phthalic AnhydrideCondensationGentle heating terrificscience.orglosmedanos.edu
Ferric ChloridePropane-1,2-diol, Glycerol, and Phthalic AcidCondensation137-141°C in o-xylene (B151617) researchgate.net
Cobalt OxideEthylene Glycol and Phthalic AnhydrideCondensationNot specified zbaqchem.com

Types of Catalysts and Their Mechanistic Roles

A variety of catalysts are employed in the polyesterification of ethane-1,2-diol and phthalic acid to enhance the reaction rate. These catalysts can be broadly categorized as metal-based compounds and acid catalysts.

Metal-Based Catalysts: Compounds of antimony, titanium, zinc, and cobalt are widely used. zbaqchem.comwikipedia.org Antimony compounds, such as antimony(III) oxide, have historically been common catalysts. libretexts.org Titanium-based catalysts, like tetrabutyl titanate, are also effective. google.com These metal catalysts function as Lewis acids, activating the carbonyl group of the carboxylic acid or its ester derivative. This activation facilitates the nucleophilic attack by the hydroxyl group of the ethylene glycol, thereby accelerating the esterification and polycondensation reactions. For instance, in the reaction of phthalic anhydride and ethylene glycol, cobalt oxide can catalyze the initial condensation to form intermediate esters. zbaqchem.com Zinc catalysts are noted for their ability to activate ester bonds. researchgate.net

Acid Catalysts: Mineral acids, such as sulfuric acid, can also be used to catalyze the esterification process. google.com The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to attack by the alcohol. Methanesulfonic acid has also been shown to be an effective catalyst in related polymerizations. chemrxiv.org

Double Metal Cyanide (DMC) Catalysts: In the synthesis of polyester-ether polyols, which can involve phthalic anhydride and diethylene glycol, double metal cyanide catalysts like zinc hexacyanocobaltate have been utilized. google.com These catalysts are particularly effective for the alkoxylation reaction that follows the initial polyester formation. google.com

The general mechanism involves two main stages: direct esterification followed by polycondensation. In the first stage, the diacid and diol react to form monomers and oligomers. The catalyst plays a crucial role in this stage by lowering the activation energy of the esterification reaction. The second stage, polycondensation, occurs at higher temperatures and under vacuum to remove the water or other small molecules produced, driving the equilibrium towards the formation of a high molecular weight polymer.

Impact of Catalytic Systems on Polymer Architecture and Yield

Polymer Architecture: The catalyst can influence the linearity and potential for side reactions. For instance, the use of certain catalysts can minimize the formation of undesired byproducts like diethylene glycol (DEG), which can be formed from the dimerization of ethylene glycol at high temperatures. The presence of DEG in the polymer chain can alter its properties.

Molecular Weight: The effectiveness of the catalyst in promoting the polycondensation reaction is critical for achieving a high molecular weight polymer. The removal of byproducts is essential, and the catalyst must remain active under the high-temperature and vacuum conditions of this stage.

The following table summarizes the effects of different catalysts on the polymerization of diols and diacids:

Catalyst TypeMechanistic RoleImpact on Architecture & Yield
Antimony Compounds (e.g., Antimony(III) oxide)Lewis acid, activates carbonyl group.Historically common, effective for high molecular weight PET. Can lead to some graying of the polymer.
Titanium Compounds (e.g., Tetrabutyl titanate)Lewis acid, activates carbonyl group.High catalytic activity, can lead to yellowish discoloration if not controlled. google.com
Zinc Compounds (e.g., Zinc acetate)Lewis acid, activates ester bonds.Effective in transesterification and glycolysis. mdpi.com
Cobalt Compounds (e.g., Cobalt oxide)Lewis acid, catalyzes condensation.Can also act as a bluing agent to mask yellowing. zbaqchem.comwikipedia.org
Acid Catalysts (e.g., Sulfuric acid)Protonates carbonyl oxygen.Effective but can cause side reactions and corrosion.
Double Metal Cyanide (DMC) Catalysts Coordination-insertion mechanism.Used for producing polyester-ether polyols with high molecular weight and low unsaturation. google.com

Advanced Polymerization Techniques and Process Optimization

To meet the growing demand for high-performance polyesters and to improve the economic and environmental footprint of their production, advanced polymerization techniques and process optimization strategies have been developed.

Solution Polymerization Strategies

Solution polymerization involves dissolving the monomers in a suitable solvent. While less common for the large-scale production of polyethylene phthalate (B1215562) due to the need for solvent recovery and potential chain transfer reactions, it offers certain advantages. This method allows for better temperature control and can be used to produce lower molecular weight polymers or for specialized applications. The polymer remains in solution, which can be directly used for coatings or films. For instance, glyptal, a polyester from phthalic acid and ethylene glycol, can be dissolved in solvents to form paints and lacquers. vedantu.com

Melt Polymerization Advancements

Melt polymerization is the most widely used industrial method for producing polyesters like PET. youtube.com This technique involves reacting the monomers in their molten state at high temperatures. Advancements in this area have focused on reactor design and process control to enhance heat and mass transfer, which is crucial for removing the volatile byproducts of the condensation reaction. Modern processes often utilize a series of reactors, starting with esterification and pre-polycondensation, followed by a final polycondensation step in a specially designed reactor that can handle the high viscosity of the molten polymer. google.com

Hybrid and Continuous Polymerization Processes

Hybrid polymerization processes combine different polymerization techniques or involve the use of multiple monomers to create copolymers with tailored properties. For example, polyester-ether polyols are produced through a hybrid process that starts with the formation of a polyester intermediate, followed by an alkoxylation step. google.com

Continuous polymerization processes have largely replaced batch processes for large-scale production due to their higher efficiency and more consistent product quality. google.com A typical continuous process for PET involves several stages:

Esterification: Terephthalic acid and ethylene glycol are continuously fed into a reactor to form a low molecular weight prepolymer. google.com

Pre-polycondensation: The prepolymer is then moved to a second reactor where the polymerization continues at a higher temperature and under reduced pressure.

Final Polycondensation: The final stage is carried out in a high-vacuum, agitated reactor to achieve the desired high molecular weight. google.com

Some processes also include a solid-state polymerization (SSP) step, where the amorphous polymer pellets from the melt polymerization are crystallized and then heated to further increase their molecular weight. google.comgoogle.com

The following table outlines key parameters in different polymerization processes:

Polymerization TechniqueKey Process ParametersAdvantages
Solution Polymerization Solvent type, monomer concentration, temperatureGood temperature control, suitable for coatings
Melt Polymerization Temperature (220-290°C), pressure (vacuum), catalyst concentrationNo solvent needed, high purity polymer
Continuous Polymerization Flow rate, reactor design, temperature and pressure profilesHigh throughput, consistent product quality
Solid-State Polymerization Temperature (below melting point, ~200°C), inert gas flowAchieves very high molecular weight

Architectural and Conformational Analysis of Polyethylene Phthalate Systems

Molecular Structure Elucidation

The precise determination of the molecular structure of PET is fundamental to understanding its behavior. This involves a combination of spectroscopic and chromatographic techniques to probe the arrangement of atoms and the distribution of oligomeric species.

Spectroscopic Characterization (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are indispensable for elucidating the chemical composition and conformational states of PET.

Fourier Transform Infrared (FTIR) Spectroscopy provides detailed information about the functional groups present in the polymer. researchgate.net Key characteristic absorption bands in the FTIR spectrum of PET confirm its molecular structure. These include:

Aromatic and aliphatic C-H stretching vibrations: Observed in the range of 3100-2800 cm⁻¹. researchgate.net

Ester carbonyl (C=O) stretching: A strong absorption peak typically appears around 1715 cm⁻¹. researchgate.net

Ester group (C-O-C) stretching: Found at approximately 1245 cm⁻¹ and 1090 cm⁻¹. researchgate.net

C-H out-of-plane bending in the phenyl ring: A characteristic band is seen around 720-725 cm⁻¹. researchgate.net

Changes in these peaks can indicate degradation or modification of the polymer. For instance, the cleavage of the ester bond and the formation of carboxylic acid groups due to degradation can be monitored by changes in the FTIR spectrum. researchgate.net In-situ FTIR spectroscopy has been used to identify intermediates like glyoxal (B1671930) during the oxidation of ethylene (B1197577) glycol, a monomer of PET. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution insights into the molecular structure and chain conformation of PET. researchgate.netacs.org ¹H NMR and ¹³C NMR are particularly valuable.

¹H NMR spectra can be used to ascertain the structure, composition, and distribution of repeating units in copolyesters. researchgate.net

¹³C NMR is sensitive to the local environment of carbon atoms and can differentiate between different conformational states of the ethylene glycol unit. The methylene (B1212753) carbons in the ethylene glycol segment give rise to distinct resonances corresponding to trans and gauche conformations. researchgate.net The trans conformation is characteristic of the crystalline or oriented amorphous phase, while the gauche conformation is associated with the amorphous phase. researchgate.net Solid-state NMR studies have shown that thermal annealing above the glass transition temperature leads to a significant increase in the trans content, corresponding to an increase in crystallinity. researchgate.net

The following table summarizes the key spectroscopic data for PET:

Interactive Data Table: Spectroscopic Data for Polyethylene (B3416737) Terephthalate (B1205515)
Spectroscopic Technique Characteristic Peak/Signal Assignment Reference
FTIR ~1715 cm⁻¹ Ester carbonyl (C=O) stretch researchgate.net
FTIR 1245 cm⁻¹, 1090 cm⁻¹ Ester group (C-O-C) stretch researchgate.net
FTIR 720-725 cm⁻¹ C-H out-of-plane bending of phenyl ring researchgate.net
¹³C NMR ~63 ppm Methylene carbons in gauche conformation (amorphous) researchgate.net
¹³C NMR ~61 ppm Methylene carbons in trans conformation (crystalline) researchgate.net

Chromatographic Separation and Characterization of Oligomeric Species

During the synthesis of PET, low molecular weight oligomers are inevitably formed. nih.gov These oligomers can be both linear and cyclic and can influence the material's properties and migrate from the polymer matrix. nih.govresearchgate.net Various chromatographic techniques are employed to separate and identify these oligomeric species.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of PET oligomers. nih.govresearchgate.net Coupled with detectors like Diode Array Detectors (DAD) and Mass Spectrometry (MS), HPLC can identify and quantify a wide range of linear and cyclic oligomers. nih.gov Studies have identified over 100 different linear and cyclic oligomers in PET samples using HPLC-DAD/ESI-MS. nih.gov The most common cyclic oligomer is the trimer, which can constitute 60-80% of the total cyclic oligomers. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-MS-QTOF) offers high resolution and sensitivity for the structural elucidation and identification of oligomers. unizar.es This technique has been used to identify various cyclic and linear oligomers composed of terephthalic acid, ethylene glycol, and diethylene glycol. unizar.es

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying volatile and semi-volatile compounds in PET, including some oligomers. dtu.dk

The following table presents a summary of common oligomers found in PET and the analytical techniques used for their characterization.

Interactive Data Table: Common Oligomers in PET and their Characterization
Oligomer Type Analytical Technique Key Findings Reference
Cyclic Trimer HPLC-MS, ¹H and ¹³C NMR Predominant cyclic oligomer (60-80% of total) researchgate.net
Linear and Cyclic Oligomers HPLC-DAD/ESI-MS ~100 different oligomers identified nih.gov
Cyclic and Linear Oligomers UPLC-MS-QTOF Identification of oligomers with TPA, EG, and DEG units unizar.es
Various Oligomers GC-MS Detection of unique peaks in recycled PET dtu.dk

Polymer Topology and Branching

Linear Chain Architectures

PET is fundamentally a linear polymer composed of repeating monomer units of ethylene terephthalate. researchgate.net These long, relatively straight chains can pack together effectively, leading to the formation of crystalline domains. researchgate.net However, the chains also have the flexibility to curl, bend, and become entangled with neighboring chains, which promotes the formation of amorphous regions. researchgate.net The degree of crystallinity, which is influenced by the linearity of the chains and processing conditions, plays a crucial role in determining the mechanical and thermal properties of the material. wikipedia.org The crystal structure of PET has been determined to be triclinic. royalsocietypublishing.org

Cross-Linked Network Formation

Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. researchgate.net This modification can significantly enhance the mechanical strength, thermal stability, and solvent resistance of PET. researchgate.net Cross-linking can be achieved through various methods:

Photochemical Cross-Linking: Copolymers of PET containing photo-responsive units, such as 2,6-anthracenedicarboxylate or benzophenone (B1666685) segments, can be cross-linked by irradiation with UV light. researchgate.net This process can involve the dimerization of the photo-responsive units or hydrogen atom abstraction mechanisms. researchgate.net

Chemical Cross-Linking: The use of cross-linking agents that react with the functional groups on the PET chains is a common method. For example, the end groups of PET can be functionalized with alkoxysilanes, which then undergo hydrolysis and condensation reactions to form a cross-linked network. researchgate.net

Reactive Extrusion: The addition of multifunctional chain extenders during melt processing can lead to branching and, at higher concentrations, cross-linking. acs.org

Controlled Branching Methodologies and Multi-Functional Monomer Incorporation

Introducing controlled branching into the linear PET structure is a key strategy to modify its rheological properties, such as melt strength and viscosity, which is particularly important for processes like foaming. researchgate.net

Multi-Functional Monomer Incorporation: One approach is to copolymerize the standard monomers with a small amount of a multi-functional monomer that can act as a branching agent. researchgate.net For example, trimethyl trimellitate (TMT) has been used as a monomeric branching agent in the synthesis of PET. researchgate.net The incorporation of TMT leads to the formation of long-branched chains with higher molecular weight and intrinsic viscosity compared to linear PET. researchgate.net

Chain Extenders: Another widely used method is the addition of chain extenders during reactive extrusion. acs.orgresearchgate.net These additives are multifunctional molecules that can react with the end groups of PET chains, leading to branching and an increase in molecular weight. Pyromellitic dianhydride (PMDA) is a tetrafunctional chain extender that can link four PET chains. acs.org The reaction of PMDA with PET can lead to coupling, branching, and, eventually, cross-linking. acs.org Other chain extenders, such as glycidyl (B131873) methacrylate-styrene copolymers, have also been shown to effectively introduce branching and improve the rheological properties of PET. researchgate.net The introduction of branching can affect the crystallization behavior of PET, often leading to a decrease in crystallinity and spherulite size. researchgate.netresearchgate.net

The following table lists some of the chemical compounds mentioned in this article.

Macroscopic and Microscopic Structural Features

The properties of PET are intrinsically linked to its structure at both the macroscopic and microscopic levels. The arrangement of its polymer chains dictates its physical and mechanical characteristics. bartin.edu.tr

Morphological Investigations (e.g., Electron Microscopy)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the surface and internal morphology of PET. These techniques provide detailed insights into the material's texture, and the size and distribution of crystalline and amorphous regions.

SEM studies have been employed to observe the surface changes in PET films. For instance, research on the biodegradation of PET has utilized SEM to visualize the morphological changes on the film's surface after exposure to bacteria. dergipark.org.tr These studies reveal alterations such as the formation of pits and fissures, indicating enzymatic degradation of the polymer. dergipark.org.tr In other applications, SEM, in conjunction with X-ray ptychography, has been used to analyze the effects of plasma treatment on PET film surfaces, showing an increase in roughness and changes in morphology that are critical for printing and coating processes. nih.gov

TEM, on the other hand, allows for the examination of the internal structure of PET at the nanoscale. By using staining agents like ruthenium tetroxide, researchers can achieve contrast between the crystalline and amorphous regions, enabling the visualization of lamellar structures. researchgate.net TEM studies have revealed the presence of oriented single micellar blocks in as-drawn PET films, which transform into lamella-like crystals upon annealing. researchgate.net These investigations provide a detailed picture of the crystalline architecture within the polymer matrix.

Crystallinity and Amorphous Phase Characteristics

Polyethylene terephthalate is a semi-crystalline polymer, meaning it possesses both ordered crystalline regions and disordered amorphous regions. bartin.edu.tr The ratio of these two phases, known as the degree of crystallinity, significantly influences the material's properties. bartin.edu.tr

Crystallinity:

The crystalline domains in PET contribute to its strength, stiffness, and thermal stability. bartin.edu.tr The degree of crystallinity can be controlled by processing conditions such as cooling rate and mechanical stretching. wikipedia.orgbartin.edu.tr Rapid cooling of molten PET freezes the polymer chains in a disordered state, resulting in an amorphous material. wikipedia.org Slower cooling allows the chains to organize into ordered crystalline structures called spherulites. wikipedia.org The upper limit for crystallinity in commercial PET products is typically around 60%, with the exception of polyester (B1180765) fibers. wikipedia.org

The crystalline structure of PET can be influenced by various factors. For example, the introduction of a co-monomer like isophthalic acid disrupts the regularity of the polymer chain, thereby hindering crystallization and lowering the melting point. wikipedia.org

Amorphous Phase:

The amorphous regions of PET are characterized by a random arrangement of polymer chains. tekra.com This phase contributes to the material's toughness and flexibility. The glass transition temperature (Tg) is a critical characteristic of the amorphous phase, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. bartin.edu.tr For amorphous PET, the Tg is around 67°C, while for crystalline PET, it is higher, at approximately 81°C. bartin.edu.tr

Research has shown that the amorphous phase in semi-crystalline PET can be further divided into a "free" amorphous region and a "constrained" amorphous region. researchgate.net The constrained amorphous region is located at the interface with the crystalline phase and exhibits restricted molecular mobility. This dual nature of the amorphous phase has been observed through techniques like dynamic mechanical thermal analysis (DMTA) and differential scanning calorimetry (DSC). researchgate.net

Interactive Data Table: Thermal Properties of PET

PropertyAmorphous PETCrystalline PET
Glass Transition Temperature (Tg)67 °C81 °C
Melting Temperature (Tm)Not applicable> 250 °C

Note: These values are approximate and can vary depending on the specific grade and processing conditions of the PET material. wikipedia.orgbartin.edu.tr

Rheological Properties and Viscoelastic Behavior

The rheological properties of PET, which describe its flow and deformation behavior, are crucial for its processing, such as in extrusion and molding. mdpi.com PET exhibits viscoelastic behavior, meaning it has both viscous (liquid-like) and elastic (solid-like) characteristics. tandfonline.com

The viscoelastic properties of PET are highly dependent on temperature, molecular weight, and the degree of crystallinity. mdpi.comtandfonline.com At temperatures above its melting point, PET behaves as a viscous fluid. The viscosity of molten PET is a key parameter in processing, and it can be influenced by factors such as moisture content, which can cause chain scission and reduce viscosity. mdpi.comaip.org

Rheological measurements, often performed using a rheometer, can provide valuable information about the molecular structure of PET. For instance, an increase in the complex viscosity and storage modulus (G') over time during a rheological test can indicate the occurrence of solid-phase polymerization or the formation of branched and cross-linked structures. aip.org

The linear viscoelastic properties of PET have been studied over a wide range of temperatures and frequencies. tandfonline.com These studies have identified distinct mechanical dispersions associated with the secondary and primary glass transitions, as well as phenomena related to the crystal grain boundaries. tandfonline.com These dispersions correspond to different molecular motions within the polymer, such as localized rotations of methylene groups and vibrations of carboxylate groups. tandfonline.com

Interactive Data Table: Rheological Parameters of Recycled PET (rPET) Blends

rPET/PBT Blend RatioComplex Viscosity at 0.1 rad/s (Pa·s)
100/015
75/2526
25/7597
0/10099

Data sourced from a study on recycled PET/PBT blends, illustrating the effect of blending on viscosity. acs.org

Polymer Modification and Blending Strategies

Copolymerization with Ancillary Monomers

Copolymerization is a powerful tool for modifying the polymer backbone, leading to significant changes in the final resin's properties. By introducing additional monomers into the polymerization process, the regularity of the polymer chain is disrupted, which can influence crystallinity, flexibility, and reactivity.

The introduction of polyfunctional alcohols with more than two hydroxyl groups, such as glycerol (B35011) (a triol) and pentaerythritol (B129877) (a tetraol), is a common method to create branched or cross-linked structures. terrificscience.org This approach transforms the typically linear thermoplastic polyester (B1180765) into a thermosetting resin.

Glycerol: When glycerol is used as a co-monomer with ethane-1,2-diol and phthalic anhydride (B1165640), it introduces branching points in the polymer chain. terrificscience.org This leads to the formation of a three-dimensional network structure, resulting in a polyester, often referred to as a glyptal, that is harder and more rigid than its linear counterpart. losmedanos.edu The degree of cross-linking, and thus the rigidity of the final product, can be controlled by adjusting the ratio of glycerol to ethane-1,2-diol.

Pentaerythritol: Pentaerythritol, with its four hydroxyl groups, acts as a potent cross-linking agent, enhancing the mechanical strength and durability of the resulting polymer. ontosight.ai Its incorporation is particularly prevalent in the synthesis of alkyd resins, where it reacts with phthalic anhydride and fatty acids to form a complex, cross-linked polymer network. nih.gov These resins are widely used in the surface coatings industry due to their excellent film-forming properties. researchcommons.org

The impact of incorporating these polyols is a significant increase in the hardness and brittleness of the material, a trade-off for enhanced thermal stability and chemical resistance.

The properties of the polyester can also be finely tuned by replacing a portion of the phthalic acid with other dicarboxylic acids or their anhydrides. This modification alters the geometry and flexibility of the polymer chain.

Isophthalic Acid: Isophthalic acid, an isomer of phthalic acid, is frequently used to improve the thermal stability, weather resistance, and mechanical properties of the polyester resin. penpet.comub.edu When used in the production of alkyd resins, isophthalic acid can lead to products with superior drying times, gloss retention, and resistance to water and alkali. google.com The incorporation of isophthalic units can decrease the crystallinity of the polymer, and at concentrations above 25%, can result in an amorphous copolyester. core.ac.uk This can be advantageous for applications requiring high transparency. core.ac.uk

Maleic Anhydride: The inclusion of maleic anhydride introduces unsaturation (carbon-carbon double bonds) into the polyester backbone, creating what is known as an unsaturated polyester resin (UPR). aip.org These unsaturated sites are reactive and can undergo further cross-linking reactions, typically with a vinyl monomer like styrene (B11656), to form a rigid thermoset material. researchgate.netresearchgate.net The ratio of maleic anhydride to phthalic anhydride is a critical parameter that influences the mechanical properties of the cured resin, with studies showing that properties like tensile strength and modulus can be optimized by adjusting this ratio. researchgate.netresearchgate.net

The following table summarizes the effects of different comonomers on the properties of ethane-1,2-diol and phthalic acid-based polyesters.

ComonomerEffect on Polymer StructureImpact on Properties
Glycerol Introduces branching and cross-linking.Increases hardness and rigidity.
Pentaerythritol Acts as a cross-linking agent.Enhances mechanical strength and durability.
Isophthalic Acid Alters chain geometry and reduces regularity.Improves thermal stability, weather resistance, and can increase transparency by reducing crystallinity.
Maleic Anhydride Introduces unsaturation in the polymer backbone.Allows for subsequent cross-linking, leading to rigid thermoset materials.

Chemical Functionalization Approaches for Property Tailoring

Chemical functionalization involves the modification of the polyester chain after polymerization or the introduction of reactive functional groups during synthesis. This strategy is employed to impart specific functionalities to the resin, such as improved adhesion, reactivity, or compatibility with other materials.

One common approach is the modification of alkyd resins, which are essentially oil-modified polyesters. nih.gov The fatty acid chains within the alkyd structure provide sites for various chemical reactions. emerald.com For instance, modification with compounds like epoxy resins can significantly enhance the hardness, abrasion resistance, and chemical resistance of the final coating. tavangaran.co The epoxy groups react with the functional groups in the alkyd resin, leading to a more robust, cross-linked polymer network. tavangaran.co

Another strategy involves the introduction of functional groups that can participate in subsequent polymerization reactions. For example, the incorporation of monomers with pendant hydroxyl or carboxyl groups can provide sites for later reactions, allowing for the grafting of other polymer chains or the attachment of specific molecules to tailor the surface properties of the material.

Polymer Blends and Composites

Blending the ethane-1,2-diol; phthalic acid derived polyester with other polymers or incorporating reinforcing fillers are effective methods to create materials with synergistic properties. The success of this approach, however, hinges on achieving good compatibility and strong interfacial adhesion between the different components.

Most polymer pairs are immiscible, meaning they will phase-separate into distinct domains when blended. vt.edu To create a stable and well-performing blend, it is often necessary to enhance the compatibility between the constituent polymers. This can be achieved through several mechanisms:

Favorable Specific Interactions: In some cases, specific interactions such as hydrogen bonding can promote miscibility between polymers. For a polyester blend, this could involve blending with a polymer that can form hydrogen bonds with the ester groups of the polyester.

Use of a Compatibilizer: A common strategy is to add a third component, a compatibilizer, which has affinity for both polymers in the blend. researchgate.net Compatibilizers are often block or graft copolymers containing segments that are miscible with each of the blend components. They tend to locate at the interface between the two phases, reducing interfacial tension and improving adhesion. researchgate.net

For polyester composites, this can involve:

Surface Treatment of Fillers: Modifying the surface of reinforcing fillers (e.g., glass fibers, nanoclays) to improve their adhesion to the polyester matrix. This can be done through chemical treatments that introduce functional groups on the filler surface that can react with the polyester.

Reactive Compatibilization: This involves adding a compatibilizer that can react with one or both of the blend components at the interface during processing. For example, a polymer with anhydride groups can be added to a blend containing a polyester, where the anhydride groups can react with the hydroxyl end-groups of the polyester, forming covalent bonds across the interface and strengthening the adhesion between the phases. researchgate.net

The design of effective compatibilizers is a key area of research. For polyester blends, compatibilizers can be designed to have segments that are chemically similar to the polyester and the other polymer in the blend. For example, a block copolymer containing polyester and polyacrylate segments has been shown to be an effective compatibilizer for polyester/polyacrylate blends. nih.gov

The following table provides an overview of compatibilization strategies for polyester blends.

StrategyMechanismExample
Use of a Common Solvent A third component that is miscible with both polymers in the blend can promote a single-phase blend.Not always practical for large-scale applications.
Addition of a Compatibilizer A block or graft copolymer that has affinity for both blend components reduces interfacial tension and improves adhesion.Use of a polyester-polyacrylate block copolymer for polyester/polyacrylate blends.
Reactive Compatibilization A compatibilizer reacts with one or both blend components at the interface, forming covalent bonds.A polymer with anhydride groups reacting with the hydroxyl end-groups of a polyester.

Table of Compounds

Chemical Name
Ethane-1,2-diol
Phthalic acid
Glycerol
Pentaerythritol
Isophthalic acid
Maleic anhydride
Polyethylene (B3416737) terephthalate (B1205515)
Alkyd resin
Unsaturated polyester resin
Glyptal
Styrene
Epoxy resin
Polyacrylate
Glass fibers
Nanoclays

Degradation Pathways and Environmental Implications

Thermal Decomposition Mechanisms

Thermal degradation is a critical process that influences the lifecycle of phthalate-based polyesters, from melt processing to incineration and pyrolysis-based recycling. The stability of the ester linkages in the polymer backbone is a key determinant of its thermal behavior.

The thermal decomposition of polyethylene (B3416737) terephthalate (B1205515) (PET) has been extensively studied using thermogravimetric analysis (TGA) to determine its kinetic parameters. These studies are essential for predicting the material's behavior at elevated temperatures and for designing efficient recycling processes like pyrolysis. The degradation of PET in an inert atmosphere, such as nitrogen, typically occurs in a single major step at temperatures ranging from approximately 650 to 750 K, resulting in a weight loss of 70-80%. tarc.edu.my

Kinetic analysis of PET pyrolysis has been performed using various models, including the Arrhenius, Coats-Redfern, Friedman, and Kissinger-Akahira-Sunose (KAS) methods. frontiersin.org The activation energy (Ea), a key parameter indicating the energy barrier for the decomposition reaction, has been reported to vary depending on the analytical method and experimental conditions, such as the heating rate. For instance, some studies have reported average activation energy values for PET pyrolysis to be around 237 kJ mol⁻¹. nih.gov In contrast, other investigations using different models and heating rates have yielded a range of Ea values. For example, the Friedman model has shown activation energies ranging from 3.31 to 8.79 kJ/mol in one study, while another reported values between 196 and 217 kJ/mol. frontiersin.org The Coats-Redfern model has been suggested to provide a good fit for describing the entire degradation process across various temperature ranges. frontiersin.org

The combustion kinetics of PET in an air atmosphere reveal a more complex, multi-stage degradation process. The apparent activation energy for the initial stage of combustion has been reported to be in the range of 257.3–269.9 kJ/mol, with a subsequent stage having a lower activation energy of 140.5–213.8 kJ/mol. dtu.dk

Kinetic Parameters for the Thermal Degradation of PET
Kinetic ModelHeating Rate (K/min)Activation Energy (Ea) (kJ/mol)Reference
Isoconversional Method3–120237 (average) nih.gov
Friedman5, 10, 20, 40, 50196–217 frontiersin.org
KAS5, 10, 20, 40, 50230.7 (average) frontiersin.org
nth Order Model10, 15, 25322.3–338.98 tarc.edu.my
Combustion (Stage 1)10–40257.3–269.9 dtu.dk
Combustion (Stage 2)10–40140.5–213.8 dtu.dk

The molecular structure of phthalate-based polyesters significantly dictates their thermal degradation pathways. The primary mechanism for the thermal pyrolysis of PET involves the formation of cyclic oligomers through intramolecular exchange reactions. frontiersin.org These cyclic compounds subsequently undergo a β-CH hydrogen transfer reaction via a six-membered cyclic transition state, leading to the formation of open-chain oligomers with olefin and carboxylic acid end-groups. frontiersin.org

The presence of co-monomers, such as diethylene glycol (DEG), which can be incorporated during the polymerization process, can act as "reactive sites" for thermal degradation. nih.gov Thermo-oxidative degradation, in the presence of oxygen, preferentially occurs at the ether linkage of these DEG units. nih.gov This highlights how even minor variations in the polymer backbone can influence the initiation and progression of thermal decomposition.

The crystallinity of the polymer also plays a role in its thermal stability. While the chemical structure is a primary determinant of thermomechanical properties, physical characteristics like crystallinity impact the accessibility of the polymer chains to thermal energy. nih.gov Generally, the crystalline regions of a polymer are more thermally stable than the amorphous regions.

Biodegradation of Phthalate-Based Polyesters

While traditionally considered non-biodegradable, recent scientific discoveries have revealed that certain microorganisms and their enzymes are capable of degrading polyesters derived from ethane-1,2-diol and phthalic acid. This has opened new avenues for the biological recycling and bioremediation of plastic waste.

A landmark discovery in the field of polyester (B1180765) biodegradation was the isolation of the bacterium Ideonella sakaiensis 201-F6 from a PET bottle recycling facility. wikipedia.org This bacterium has the unique ability to use PET as its primary source of carbon and energy. wikipedia.org I. sakaiensis secretes two key enzymes for PET degradation: a PET hydrolase (PETase) and a mono(2-hydroxyethyl)terephthalic acid hydrolase (MHETase). dtu.dk

The degradation process begins with the PETase enzyme hydrolyzing the ester bonds of the PET polymer on its surface. This enzymatic action breaks down the long polymer chains into smaller, soluble molecules, primarily mono(2-hydroxyethyl) terephthalate (MHET), along with minor amounts of bis(2-hydroxyethyl) terephthalate (BHET) and the monomer terephthalic acid (TPA). nih.govdtu.dk The MHET is then further hydrolyzed by the MHETase enzyme into the two constituent monomers of PET: terephthalic acid and ethylene (B1197577) glycol. dtu.dk These monomers can then be assimilated by the bacterium.

Besides Ideonella sakaiensis, other microorganisms have been identified that can degrade phthalate (B1215562) esters, often through the action of esterases that hydrolyze the ester bonds to form phthalate isomers. nih.gov Various bacteria and fungi possess cutinase-like enzymes that exhibit PET-degrading activity. frontiersin.orgnih.gov These enzymes, which naturally break down the waxy plant polyester cutin, can also recognize and cleave the ester linkages in PET. frontiersin.org Engineered versions of these enzymes, such as a leaf-branch compost cutinase (LCC), have shown remarkable efficiency, capable of breaking down at least 90% of PET into its monomers within 10 hours under optimized conditions. frontiersin.org

Key Enzymes Involved in the Biodegradation of PET
EnzymeSource OrganismPrimary Degradation ProductsReference
PETaseIdeonella sakaiensisMono(2-hydroxyethyl) terephthalate (MHET), Terephthalic acid (TPA), Bis(2-hydroxyethyl) terephthalate (BHET) nih.govdtu.dk
MHETaseIdeonella sakaiensisTerephthalic acid (TPA), Ethylene glycol (EG) dtu.dk
CutinasesVarious fungi and bacteria (e.g., Thermobifida fusca, Leaf-branch compost)Terephthalic acid (TPA), Ethylene glycol (EG), MHET frontiersin.orgnih.gov
LipasesVarious fungi and bacteriaTerephthalic acid (TPA), Ethylene glycol (EG) frontiersin.orgbiointerfaceresearch.com

The discovery of PET-degrading microorganisms and enzymes has significant implications for the bioremediation of environments contaminated with polyester waste. Bioremediation offers a potentially more sustainable and environmentally friendly alternative to traditional physical and chemical recycling methods. nih.gov However, the natural degradation of PET in the environment is a very slow process. madesafe.org

The environmental fate of PET is a major concern due to its persistence and the formation of microplastics. madesafe.org When PET waste enters the environment, it is subjected to abiotic degradation processes such as photodegradation by UV radiation and hydrolysis, which can lead to the fragmentation of the material into smaller particles. mdpi.com These microplastics can be ingested by a wide range of organisms, potentially leading to adverse health effects. nih.gov

Bioremediation strategies aim to accelerate the natural degradation process. This can involve the use of microbial consortia that can collectively break down PET and its degradation products. For example, in some microbial communities, one species may initially break down the PET into smaller molecules, which are then utilized by other species. frontiersin.org The ultimate goal of bioremediation is the complete mineralization of the polymer into carbon dioxide and water. frontiersin.org

To address the environmental persistence of conventional polyesters, research is underway to develop formulations with enhanced biodegradability. One approach involves the incorporation of more readily hydrolysable or enzymatically cleavable units into the polymer backbone.

For instance, the introduction of hydrophilic segments, such as polyethylene glycol (PEG), into the polyester structure can improve the material's affinity for water. mdpi.com This increased hydrophilicity facilitates the entry of water molecules into the polymer matrix, which can accelerate the hydrolysis of the ester bonds and thus enhance the degradation rate. mdpi.com

Another strategy is the incorporation of specific chemical functionalities that can trigger or accelerate degradation under certain conditions. For example, the inclusion of salicylate units into the polyester backbone through transesterification has been shown to enhance the hydrolytic degradability of the polymer in various aqueous environments without significantly compromising its thermal and mechanical properties. umn.eduresearchgate.net The development of such "triggerable" or "tunable" biodegradable polyesters holds promise for creating materials that are stable during their intended use but can be more readily broken down at the end of their life cycle. These advancements are crucial steps toward a more circular economy for plastics. nih.govnih.gov

Chemical Recycling and Upcycling of Polyester Waste

Chemical recycling has emerged as a important technology in addressing polyester waste, offering a pathway to break down the polymer into its constituent monomers or oligomers. sustainability-directory.com This approach is particularly relevant for polyesters synthesized from Ethane-1,2-diol and phthalic acid isomers, such as polyethylene terephthalate (PET). Unlike mechanical recycling, which can lead to a degradation in material quality, chemical recycling allows for the creation of new polyester materials with properties comparable to virgin polyester. sustainability-directory.complasticsengineering.org This process supports the transition towards a closed-loop system, minimizing waste and reducing the reliance on fossil fuels for virgin polymer production. sustainability-directory.com

The primary goal of chemical recycling is to depolymerize the polyester, reversing the synthesis process to recover the initial building blocks. These recovered monomers can then be purified and repolymerized to produce new, high-quality polyester. This method is advantageous as it can handle a wider range of waste streams, including colored, mixed, and contaminated plastics that are often unsuitable for mechanical recycling. rsc.org

Depolymerization into Monomers or Oligomers

Depolymerization is the core process of chemical recycling, where the ester bonds in the polyester are cleaved to yield monomers like Ethane-1,2-diol and phthalic acid derivatives, or short-chain oligomers. mdpi.com Several methods are employed for this purpose, each with its own set of reaction conditions and resulting products. The most common techniques include hydrolysis, glycolysis, and methanolysis. rsc.org

Hydrolysis involves the use of water to break down the polyester chains into Ethane-1,2-diol and terephthalic acid (an isomer of phthalic acid). rsc.org This process can be carried out in neutral, acidic, or alkaline conditions, typically at elevated temperatures and pressures. rsc.org Neutral hydrolysis, for instance, can directly yield monomers for polyester synthesis without producing significant acid-base waste. rsc.org

Glycolysis is a process where the polyester is depolymerized using an excess of Ethane-1,2-diol, often in the presence of a catalyst. rsc.org The primary product of this reaction is bis(2-hydroxyethyl) terephthalate (BHET), a monomer that can be used directly in the production of new PET. researchgate.netresearchgate.net This method is one of the more commercially straightforward routes for PET recycling. rsc.org

Methanolysis utilizes methanol (B129727) to break down the polyester, yielding dimethyl terephthalate (DMT) and Ethane-1,2-diol. jst.go.jp Supercritical methanol has been shown to significantly increase the rate of depolymerization, although the high-pressure and high-temperature conditions can be a drawback. rsc.org

Recent research has also explored more novel depolymerization techniques. For example, a method using ammonium (B1175870) bicarbonate (hartshorn salt) has been shown to effectively break down PET into its monomers in a simple and environmentally friendly manner. techexplorist.com Another innovative approach involves the use of iron-based catalysts for the ethanolysis of PET, yielding diethyl terephthalate and Ethane-1,2-diol with high selectivity. eurekalert.org

Depolymerization Method Reagents Primary Products Key Features
Hydrolysis Water (neutral, acidic, or alkaline) Ethane-1,2-diol, Terephthalic acid Can directly produce monomers for repolymerization. rsc.org
Glycolysis Ethane-1,2-diol, Catalyst Bis(2-hydroxyethyl) terephthalate (BHET) Commercially viable for producing monomers for new PET. rsc.org
Methanolysis Methanol, Catalyst Dimethyl terephthalate (DMT), Ethane-1,2-diol Can be accelerated using supercritical conditions. rsc.org
Ammonolysis Ammonia Terephthalamide, Ethane-1,2-diol A less common but effective method for breaking down PET. rsc.org
Ethanolysis Ethanol, Iron-based catalyst Diethyl terephthalate, Ethane-1,2-diol High selectivity and avoids the use of acids or bases. eurekalert.org

Conversion to Value-Added Chemical Intermediates

The monomers and oligomers obtained from polyester depolymerization are not limited to the production of new polyesters. They can also be converted into a variety of value-added chemical intermediates, a process often referred to as upcycling. mdpi.com This approach enhances the economic viability of polyester recycling by creating higher-value products from waste materials.

For instance, the recovered terephthalic acid can be used in the synthesis of other polymers or fine chemicals. mdpi.com Ethane-1,2-diol is a versatile chemical that can be used in the production of antifreeze, as well as a raw material for other chemical syntheses. The monomer BHET, obtained from glycolysis, is not only a precursor for PET but can also be used in the production of unsaturated polyester resins. rsc.org

Research has demonstrated the potential to convert textile waste, including polyester blends, into a range of valuable chemicals. nih.gov Through integrated biorefinery processes, the polyester component can be broken down into its monomers, while other materials in the blend, such as cotton, can be converted into bioethanol, sorbitol, or lactic acid. nih.gov This highlights the potential for valorizing complex textile waste streams that are otherwise difficult to recycle.

The conversion of polyester waste into these intermediates contributes to a more diversified and resilient chemical industry, reducing its dependence on virgin fossil fuel-based feedstocks. sustainability-directory.com

Recovered Monomer/Oligomer Potential Value-Added Products Applications
Terephthalic Acid (TPA) New PET, Other polymers, Fine chemicals Packaging, Textiles, Engineering plastics mdpi.com
Ethane-1,2-diol (EG) New PET, Antifreeze, Other chemical syntheses Automotive, Chemical manufacturing nih.gov
Bis(2-hydroxyethyl) terephthalate (BHET) New PET, Unsaturated polyester resins Composites, Coatings, Adhesives rsc.org
Dimethyl terephthalate (DMT) New PET, Other esters Textiles, Films rsc.org

Sustainability and Circular Economy Perspectives in Polyester Recycling

Chemical recycling of polyester waste is a cornerstone of the transition towards a circular economy for plastics. plasticsengineering.orgoxfordfabric.net By keeping the constituent molecules in use, it significantly reduces the environmental impact associated with the production and disposal of polyester. sustainability-directory.com This approach helps to divert substantial amounts of plastic waste from landfills and incineration, mitigating pollution and greenhouse gas emissions. sustainability-directory.comoxfordfabric.net

The concept of a circular economy in the context of polyester revolves around creating a closed-loop system where products are designed for recyclability, and post-consumer waste is efficiently collected, sorted, and reprocessed into new materials of equal quality. impactful.ninja Chemical recycling plays a crucial role in achieving this vision, as it can handle a wider variety of polyester waste and produce high-quality raw materials for new products. fashionforgood.com

However, challenges remain in establishing a fully circular economy for polyester. These include the need for improved collection and sorting infrastructure, the development of more energy-efficient recycling technologies, and the creation of stable markets for recycled materials. systemiq.earth Public policy, such as recycled content requirements for new products, can play a significant role in driving demand and supporting the growth of the recycling industry. systemiq.earth

Ultimately, the successful implementation of chemical recycling and upcycling strategies for polyester waste will be a key enabler of a more sustainable and resource-efficient future, where plastic waste is viewed not as a problem, but as a valuable resource. oxfordfabric.netosti.gov

Advanced Analytical Techniques for Polymer Characterization

Chromatographic Methods for Polymer Composition and Purity

Chromatographic techniques are essential for separating the components of a polymer sample, allowing for the identification and quantification of its constituent monomers, residual additives, and degradation byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For non-volatile polymers like polyesters, GC-MS is typically coupled with pyrolysis. In Pyrolysis-GC-MS (Py-GC/MS), the polymer is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, characteristic fragments that can be separated by GC and identified by MS. shimadzu.com

This method is highly effective for confirming the composition of the polymer backbone. When a polyester (B1180765) like the one formed from ethane-1,2-diol and phthalic acid is analyzed, the pyrogram would show peaks corresponding to its fundamental monomers. To simplify the complex chromatograms that can result from thermal degradation, reactive pyrolysis (RxPy) with an agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be used. This process promotes specific hydrolysis followed by methylation, yielding derivatives that are more easily identified. shimadzu.com For instance, the analysis of a similar polymer, polyethylene (B3416737) terephthalate (B1205515) (PET), via reactive pyrolysis yields methylated derivatives of its acid and diol components. jeol.com

Commonly identified compounds in the GC-MS analysis of phthalate-based polyesters include degradation products of the acid monomer, such as benzene (B151609) and benzoic acid, which can make direct interpretation challenging without controlled pyrolysis or derivatization techniques. shimadzu.com

Table 1: Potential Pyrolysis Products of Ethane-1,2-diol;phthalic acid Polymer Identified by GC-MS

CompoundOriginSignificance
Phthalic Anhydride (B1165640)Thermal degradation of phthalic acid moietyConfirms presence of phthalate (B1215562) component
Ethylene (B1197577) Glycol (Ethane-1,2-diol)Monomer unitConfirms presence of diol component
Benzoic AcidDegradation productIndicates decomposition of the aromatic ring structure
BenzeneDegradation productIndicates further fragmentation at high temperatures

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile and thermally labile compounds, such as oligomers, residual monomers, and additives in a polymer matrix. Unlike GC-MS, LC-MS does not require sample volatilization, making it suitable for analyzing larger molecules directly. mdpi.com

A typical LC-MS/MS method for analyzing phthalates utilizes a C18 reversed-phase column with a mobile phase gradient, for example, of water and methanol (B129727) with an additive like ammonium (B1175870) acetate (B1210297) or formic acid. sciex.comub.edu The mass spectrometer, often a tandem MS (MS/MS) system like a QTRAP, allows for highly selective and sensitive detection using modes such as Multiple Reaction Monitoring (MRM). sciex.com For phthalate analysis, the protonated phthalic acid (m/z 167) and phthalic anhydride (m/z 149) are common fragment ions used for identification. sciex.commdpi.com

LC-MS is particularly useful for migration studies, where the leaching of substances from the polymer into contacting materials is assessed. ub.edu This technique can accurately quantify low levels of monomers and oligomers that might be present in the final product.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer. The technique separates polymer chains based on their size (hydrodynamic volume) in solution. Larger molecules elute faster than smaller molecules through a column packed with porous gel.

The results from GPC analysis provide critical parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of each molecule to the total mass of the sample.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

For polyesters, a suitable solvent system is required to dissolve the polymer for analysis, such as a mixture of chloroform (B151607) and hexafluoroisopropanol (HFIP). acs.org GPC is crucial for quality control, as the molecular weight distribution profoundly impacts the mechanical properties of the polymer.

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with the polymer to provide detailed information about its chemical structure, functional groups, and bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a polymer structure. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds.

For a polyester like this compound, the FT-IR spectrum is characterized by several key absorption bands. The most prominent peaks confirm the polyester structure. spectroscopyonline.com Analysis is often performed using Attenuated Total Reflectance (ATR)-FTIR, which allows for direct measurement of solid samples with minimal preparation. nist.gov

Table 2: Characteristic FT-IR Absorption Bands for an this compound Polyester

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance
~1720C=O StretchEster CarbonylConfirms the presence of the ester linkage, a defining feature of polyesters. spectroscopyonline.comnist.gov
~1240C-C-O StretchEsterAsymmetric stretch associated with the ester group. spectroscopyonline.com
~1100O-C-C StretchEsterSymmetric stretch associated with the ester group. spectroscopyonline.comresearchgate.net
~3050 and ~720C-H Stretch and BendAromatic RingIndicates the presence of the phthalic acid aromatic ring. researchgate.net
~2960C-H StretchAliphatic (CH₂)Corresponds to the methylene (B1212753) groups of the ethane-1,2-diol unit. researchgate.net

These characteristic peaks, particularly the strong carbonyl stretch, provide a clear spectral fingerprint for the polyester. spectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of polymers. It provides detailed information about the local chemical environment of individual atoms (specifically ¹H and ¹³C). iupac.org

¹H-NMR Spectroscopy: Proton NMR provides information on the number and type of hydrogen atoms in the polymer's repeating unit. For the this compound polymer, distinct signals would appear for the aromatic protons of the phthalate ring and the aliphatic protons of the ethylene glycol unit. researchgate.net The integration of these signals can confirm the monomer ratio in the copolymer.

Aromatic Protons (Phthalate): These would appear in the downfield region (typically ~7.5-8.1 ppm). The specific splitting pattern would depend on the substitution pattern of the phthalic acid (ortho-, meta-, or para-). For ortho-phthalic acid, a complex multiplet is expected.

Aliphatic Protons (Ethylene Glycol): The protons of the -O-CH₂-CH₂-O- moiety would appear further upfield. The protons adjacent to the ester oxygen (-O-CH₂-) would be shifted downfield (e.g., ~4.7 ppm) compared to any potential hydroxyl end-groups. researchgate.net

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments in the polymer. This is particularly useful for identifying the carbonyl carbon of the ester and the distinct carbons of the aromatic and aliphatic units.

Carbonyl Carbon: The ester carbonyl carbon signal appears significantly downfield (e.g., ~166 ppm). researchgate.net

Aromatic Carbons: The carbons of the phthalate ring would appear in the aromatic region (~129-135 ppm). researchgate.net

Aliphatic Carbons: The methylene carbons of the ethylene glycol unit would be observed in the upfield region (~60-70 ppm).

Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals, allowing for unambiguous assignment of all resonances and detailed analysis of chain connectivity and end-groups. acs.orgiupac.org

Table 3: Predicted NMR Chemical Shifts (δ) for this compound Polymer

NucleusStructural UnitPredicted Chemical Shift (ppm)
¹HAromatic Protons (Phthalate Ring)7.5 - 8.1
¹HMethylene Protons (-O-CH₂-)~4.7
¹³CEster Carbonyl (C=O)~166
¹³CAromatic Carbons (Phthalate Ring)129 - 135
¹³CMethylene Carbons (-O-CH₂-)60 - 70

Compound Name Reference Table

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the molecular structure and conformation of the ethane-1,2-diol and phthalic acid polymer. The Raman spectrum of this polymer exhibits a series of characteristic bands that serve as fingerprints for its chemical constitution and physical state.

Key vibrational modes observed in the Raman spectrum include:

C-H Bending of the Ethylene Glycol Segment: Bands appearing around 1462 cm⁻¹ are assigned to the C-H bending vibrations of the ethylene glycol units.

Carbonyl (C=O) Stretching: A prominent and sharp band at approximately 1726 cm⁻¹ corresponds to the stretching of the carbonyl groups in the terephthalate moiety. The intensity and position of this band can be sensitive to the local environment and crystallinity.

Ring Vibrations: The benzene ring of the terephthalate unit gives rise to several characteristic vibrations, including the ring C-C stretching mode, which is observed as a strong doublet around 1614 cm⁻¹.

C-C Stretching of the Glycol Segment: The stretching vibration of the C-C bond within the ethylene glycol segment is typically found at 1118 cm⁻¹.

Ester Group Vibrations: The C-O stretching vibrations of the ester groups contribute to bands in the 1200-1300 cm⁻¹ region.

Conformational changes, particularly the trans to gauche transformation of the ethylene glycol segment, can be monitored using Raman spectroscopy. The band at 1412 cm⁻¹ is often associated with the crystalline (trans) phase, while the amorphous (gauche) phase contributes to bands at different wavenumbers, such as 1370 cm⁻¹. researchgate.net This sensitivity allows for the quantitative assessment of crystallinity in the polymer samples.

Table 1: Characteristic Raman Bands for this compound Polymer

Wavenumber (cm⁻¹)AssignmentStructural Unit
~1726C=O StretchingTerephthalate
~1614Ring C-C StretchingTerephthalate
~1462C-H BendingEthylene Glycol
~1412C-H Bending (Crystalline Phase)Ethylene Glycol
~1370C-H Bending (Amorphous Phase)Ethylene Glycol
~1290C-O StretchingEster Group
~1118C-C StretchingEthylene Glycol

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the behavior of the ethane-1,2-diol and phthalic acid polymer as a function of temperature. These methods provide data on thermal transitions, stability, and viscoelastic properties, which are vital for processing and end-use applications. azom.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a polymer sample and a reference as a function of temperature. hu-berlin.de This technique is used to identify key thermal transitions. youtube.comyoutube.com

Glass Transition (Tg): The reversible transition from a rigid, glassy state to a more flexible, rubbery state is observed as a step-like change in the baseline of the DSC thermogram. hu-berlin.de For this polymer, the glass transition typically occurs in the range of 70-80°C.

Cold Crystallization (Tcc): If the polymer is cooled rapidly from the melt, it may exist in an amorphous state. Upon heating, it can undergo cold crystallization, which is an exothermic process observed as a peak in the DSC curve, often between 120°C and 150°C. youtube.com

Melting (Tm): The transition from a crystalline solid to a viscous liquid is an endothermic process, resulting in a distinct peak. azom.com The melting temperature for the ethane-1,2-diol and phthalic acid polymer is typically in the range of 250-260°C. youtube.com

The degree of crystallinity can be estimated by comparing the enthalpy of melting of the sample to that of a 100% crystalline standard. azom.com

Table 2: Typical Thermal Transitions of this compound Polymer from DSC

Thermal TransitionTypical Temperature Range (°C)Type of Transition
Glass Transition (Tg)70 - 80Second-Order (Step change in heat capacity)
Cold Crystallization (Tcc)120 - 150Exothermic
Melting (Tm)250 - 260Endothermic

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. psu.eduresearchgate.net It is used to determine the thermal stability and decomposition profile of the polymer. psu.edu

For the polymer derived from ethane-1,2-diol and phthalic acid, thermal decomposition in an inert atmosphere (like nitrogen) typically occurs in a single-stage process. tainstruments.com The onset of significant weight loss generally begins above 350°C, with the maximum rate of decomposition occurring between 400°C and 450°C. tainstruments.com The primary degradation mechanism involves the scission of the ester linkages, leading to the formation of various volatile products. mdpi.com The analysis provides critical data on the upper-temperature limit for processing and application of the material.

Table 3: Decomposition Characteristics of this compound Polymer from TGA

ParameterTypical Temperature Range (°C) (in N₂)Description
Onset of Decomposition (T_onset)~350 - 415Temperature at which significant weight loss begins. tainstruments.com
Temperature of Maximum Decomposition Rate (T_max)~400 - 450Temperature at which the rate of weight loss is highest.
Final Residue at 600°CVariable, typically lowChar yield remaining after the main decomposition stage.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of polymers by applying a sinusoidal stress and measuring the resulting strain. youtube.comlibretexts.orguc.edu It provides information about the material's stiffness and energy dissipation characteristics as a function of temperature or frequency. pbipolymer.com

The key parameters obtained from a DMA experiment are:

Storage Modulus (E'): Represents the elastic response of the material, or its ability to store energy. pbipolymer.com For the ethane-1,2-diol and phthalic acid polymer, E' is high in the glassy region below the Tg and drops significantly as the material passes through the glass transition.

Loss Modulus (E''): Represents the viscous response, or the energy dissipated as heat. pbipolymer.com The E'' curve shows a prominent peak at the glass transition temperature.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the damping or energy dissipation capability of the material. youtube.com The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).

DMA is highly sensitive to molecular relaxations. Besides the primary (α) relaxation associated with the glass transition, secondary (β) relaxations can be detected at lower temperatures, which are related to localized motions of the polymer chains. pbipolymer.com

Table 4: Viscoelastic Properties of this compound Polymer from DMA

PropertyObservationSignificance
Storage Modulus (E')High in glassy state, sharp drop at Tg.Indicates the material's stiffness.
Loss Modulus (E'')Peak at Tg (α-relaxation).Measures energy dissipation due to internal friction.
Tan Delta (tan δ)Peak at Tg, often slightly higher temperature than E'' peak.Represents damping characteristics and is a sensitive indicator of Tg.

Applications in Advanced Materials Science and Engineering

Coatings and Resins

The reaction product of ethane-1,2-diol and phthalic acid is a fundamental building block for two major classes of thermosetting resins: alkyd resins and unsaturated polyester (B1180765) resins. These resins are valued for their versatility, cost-effectiveness, and ability to be tailored for a wide range of applications, from protective coatings to high-strength composite materials.

Alkyd resins are oil-modified polyesters that are extensively used as binders in solvent-based paints and coatings. The term "alkyd" itself is derived from "alcohol" and "acid." The polyester backbone, formed by the condensation polymerization of a polyhydric alcohol like ethane-1,2-diol and a polybasic acid such as phthalic anhydride (B1165640), provides the core performance characteristics. This polyester is then modified with fatty acids or oils, which introduce drying (oxidative curing) capabilities.

The inclusion of the ethane-1,2-diol and phthalic acid-based polyester imparts key properties to the alkyd resin, including:

Adhesion: The polar ester and hydroxyl groups in the polymer chain promote strong adhesion to a variety of substrates, including metal and wood. diva-portal.org

Gloss and Color Retention: Alkyd coatings are known for their high gloss finish and ability to maintain color over time. diva-portal.org

Durability and Weathering Resistance: The cross-linked polymer network that forms upon curing creates a durable film with good resistance to environmental conditions.

The properties of the final alkyd resin can be precisely controlled by the selection of raw materials and the "oil length," which is the percentage of oil or fatty acid in the resin. Ethane-1,2-diol, being a simple diol, contributes to the formation of linear polyester chains, which are then cross-linked through the unsaturated fatty acids.

Table 1: Typical Components in Ethane-1,2-diol & Phthalic Acid-Based Alkyd Resin Formulations
Component TypeExample CompoundFunction in the Resin
Polyhydric AlcoholEthane-1,2-diol (Ethylene Glycol)Forms the polyester backbone; influences flexibility and viscosity.
Polybasic AcidPhthalic AnhydrideForms the polyester backbone; contributes to hardness and chemical resistance.
Modifying Oil/Fatty AcidLinseed Oil, Soybean OilProvides unsaturation for oxidative air-drying; determines oil length and flexibility.
CatalystLead Oxide, Sodium Acetate (B1210297)Accelerates the polymerization (esterification) reaction. terrificscience.org
SolventXyleneControls application viscosity; evaporates during curing.

Unsaturated polyester resins (UPRs) are another significant application of the polyester formed from ethane-1,2-diol and phthalic anhydride. In this case, the polyester backbone is intentionally designed to contain sites of unsaturation. This is achieved by including an unsaturated dicarboxylic acid, most commonly maleic anhydride, along with the saturated acid (phthalic anhydride) during the polymerization with the glycol (ethane-1,2-diol).

The resulting unsaturated polyester is then dissolved in a reactive monomer, typically styrene (B11656). The final curing process involves a free-radical polymerization initiated by a catalyst, which cross-links the unsaturated sites in the polyester chains with the styrene molecules. This creates a rigid, three-dimensional thermoset network.

The role of the phthalic anhydride component in the UPR formulation is crucial for controlling the properties of the final product. As a saturated acid, it acts as a spacer in the polymer chain, influencing the cross-link density and, consequently, the mechanical properties of the cured resin. Phthalic anhydride-based UPRs are often referred to as general-purpose or ortho-resins. ewg.org They are known for being cost-effective and are used in applications where extreme mechanical strength or chemical resistance is not the primary requirement. ewg.org

Table 2: Influence of Phthalic Anhydride in Unsaturated Polyester Resin Properties
PropertyInfluence of Phthalic Anhydride ComponentTypical Application
CostGenerally lower cost compared to isophthalic or terephthalic resins. ewg.orgGeneral purpose laminates, putties, and castings.
Mechanical PropertiesProvides a balance of stiffness and toughness suitable for many standard applications.Boat hulls, automotive panels, and construction materials.
Chemical ResistanceOffers moderate resistance; less than isophthalic-based resins. ewg.orgApplications with limited chemical exposure.
ProcessingGood wetting of reinforcing fibers (e.g., glass fibers) and fillers.Fiber-reinforced plastics (FRP) manufacturing.

Polymer Additives and Modifiers

While the high-molecular-weight polyester of ethane-1,2-diol and phthalic acid is primarily used to form the main structure of resins, related oligomers or modified versions can act as additives. In some applications, low-molecular-weight polyesters, sometimes referred to as polymeric plasticizers, are used to modify other polymers, most notably polyvinyl chloride (PVC).

Unlike common monomeric plasticizers such as dioctyl phthalate (B1215562) (DOP), polymeric plasticizers have a higher molecular weight and lower volatility. This results in better permanence, meaning they are less likely to migrate out of the polymer matrix over time. This can be particularly important for maintaining the flexibility and properties of the plastic product throughout its service life. While polyesters based on adipic acid are more common as plasticizers, those containing phthalic structures can also be employed. For instance, research has shown that glycolysis products from recycled poly(ethylene terephthalate) (PET), which contain ethylene (B1197577) glycol and a phthalate isomer, can be used to synthesize polyester plasticizers for PVC. researchgate.netresearchgate.net These secondary plasticizers can reduce the migration issues associated with primary plasticizers like DOP. researchgate.net

Specialty Polymers and Functional Materials

The linear polyester derived from ethane-1,2-diol and phthalic anhydride, known as poly(ethylene phthalate), has physical properties, such as a low melting point, that make it generally unsuitable for applications requiring high thermal stability, like fibers or films. diva-portal.org For these applications, its isomer, poly(ethylene terephthalate) (PET), is overwhelmingly preferred.

However, the copolymerization of phthalic anhydride and glycols can be used to create functional materials for specific niche applications. For example, copolymers of phthalic anhydride, trimellitic anhydride, and various glycols (including ethylene glycol) are used in the cosmetics industry as film-forming agents. ewg.org These polymers create a continuous film on the skin, hair, or nails, providing substantive and water-resistant properties to products like hairsprays and nail polishes.

Furthermore, oligo(ethylene glycol)s, which are short-chain versions of the polymer, are explored for various specialty applications. By functionalizing the end groups of these oligomers, their properties can be tailored for uses in fields like bioconjugation and the development of thermoresponsive microgels. rsc.orgnih.gov While not a large-scale application of the basic ethane-1,2-diol and phthalic acid polymer, it demonstrates the versatility of the underlying chemistry in creating advanced functional materials.

Computational Modeling and Theoretical Investigations

Molecular Dynamics Simulations of Polymerization and Polymer Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the atomistic behavior of molecules and materials over time. In the context of the polyester (B1180765) formed from ethane-1,2-diol and phthalic acid, MD simulations can elucidate the dynamics of the polymerization process and the nature of intermolecular and intramolecular interactions within the resulting polymer.

Simulations of the step-growth polymerization process can provide insights into the reaction kinetics, the mechanism of chain growth, and the evolution of the polymer's molecular weight distribution. By modeling the system at the atomic level, researchers can observe the formation of ester bonds and the release of water molecules, which are characteristic of this condensation polymerization.

Once the polymer chains are formed, MD simulations can be employed to investigate their conformational and structural properties. These simulations reveal how the polymer chains fold and interact with each other in the amorphous state. Key insights can be gained into the chain entanglement, the radius of gyration, and the end-to-end distance of the polymer chains, all of which influence the macroscopic properties of the material. Furthermore, the interactions between the polyester and other molecules, such as solvents or plasticizers, can be studied to predict compatibility and miscibility.

Table 1: Typical Parameters for MD Simulations of Polyesters
ParameterDescriptionTypical Value / Method
Force FieldA set of empirical energy functions and parameters used to describe the potential energy of the system.COMPASS, AMBER, OPLS-AA
EnsembleThe statistical ensemble used to represent the thermodynamic state of the system.NVT (canonical), NPT (isothermal-isobaric)
Temperature RangeThe range of temperatures at which the simulations are performed to study thermal properties.300 K - 600 K
Simulation TimeThe duration of the simulation, which needs to be long enough to capture the relevant molecular motions.Nanoseconds to microseconds

Density Functional Theory (DFT) Studies of Monomers and Oligomers

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations provide detailed information about the geometries, electronic properties, and reactivity of the ethane-1,2-diol and phthalic acid monomers, as well as their oligomers.

For the individual monomers, DFT can be used to determine their most stable conformations. For instance, studies on ethane-1,2-diol have explored its gauche and trans conformers. taylorfrancis.com The gauche conformer is often found to be predominant due to the potential for intramolecular hydrogen bonding, although the existence of a true intramolecular hydrogen bond in the crystalline state has been debated. researchgate.netresearchgate.net DFT calculations also provide insights into the electronic properties of the monomers, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for understanding the chemical reactivity and stability of the molecules. uokerbala.edu.iq

DFT is also applied to study the initial stages of the polymerization reaction. By modeling the reaction between a molecule of ethane-1,2-diol and phthalic acid, the transition state of the esterification reaction can be identified, and the activation energy can be calculated. These theoretical calculations help to elucidate the reaction mechanism at a fundamental level. Furthermore, DFT can be used to study the structures and properties of small oligomers, providing a bridge between the monomeric and polymeric states.

Table 2: Calculated Electronic Properties of Phthalic Acid Derivatives from DFT Studies
PropertyDescriptionCalculated Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the electron-donating ability.-7.0 to -8.5
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability.-1.0 to -2.5
HOMO-LUMO GapEnergy difference between HOMO and LUMO, an indicator of chemical stability.4.5 to 6.0

Structure-Property Relationship Predictions via Computational Chemistry

A significant application of computational chemistry in polymer science is the prediction of macroscopic properties from the molecular structure, establishing Quantitative Structure-Property Relationships (QSPRs). researchgate.netresearchgate.net For the polyester derived from ethane-1,2-diol and phthalic acid, computational methods can forecast a range of physical, thermal, and mechanical properties.

By constructing atomistic models of the polymer, it is possible to simulate its behavior under various conditions and predict properties such as density, glass transition temperature (Tg), and thermal expansion coefficient. For example, the glass transition temperature can be estimated by monitoring the change in specific volume with temperature in MD simulations.

Mechanical properties, including Young's modulus, tensile strength, and bulk modulus, can also be predicted through computational simulations. These simulations apply virtual stress or strain to the polymer model and measure its response. This approach allows for a systematic investigation of how modifications to the polymer's chemical structure, such as the introduction of different functional groups or cross-linking, can influence its mechanical performance. These predictive capabilities are crucial for the rational design of new polyester materials with tailored properties for specific applications. acs.org

Machine Learning Approaches in Polymer Design and Optimization

Machine learning (ML) has emerged as a transformative tool in materials science, and its application to polymer design and optimization is rapidly growing. ijisae.org By leveraging large datasets of known polymers and their properties, ML models can learn complex, non-linear relationships between a polymer's structure and its performance characteristics. arxiv.org

For polyesters, ML models can be trained to predict a wide array of properties, including thermal stability, mechanical strength, and degradation rates. tandfonline.comresearchgate.net These models typically use molecular descriptors or fingerprints as input, which numerically represent the chemical structure of the polymer's repeating unit. The models can then accurately forecast the properties of new, untested polyester structures.

This predictive power enables high-throughput virtual screening of vast chemical spaces of potential polyesters, significantly accelerating the discovery of new materials with desired properties. conicet.gov.ar Instead of synthesizing and testing thousands of candidates, researchers can use ML to identify the most promising ones for further experimental investigation. Furthermore, generative ML models can be employed for inverse design, where the desired properties are specified, and the model generates novel polymer structures that are predicted to exhibit those properties. This data-driven approach is revolutionizing the field of polymer science, making the design of new materials faster and more efficient. arxiv.org

Table 3: Common Machine Learning Models in Polymer Science
Machine Learning ModelDescriptionApplication in Polyester Design
Artificial Neural Networks (ANN)A class of models inspired by the structure of the human brain, capable of learning complex patterns.Predicting mechanical properties like breaking strength and elongation. tandfonline.com
Support Vector Machines (SVM)A supervised learning model that finds an optimal hyperplane to separate data into different classes.Classification of polyesters based on properties such as biodegradability.
Random ForestAn ensemble learning method that constructs multiple decision trees and outputs the mode of the classes or mean prediction.Predicting thermal properties and process parameters.
Graph Neural Networks (GNN)A type of neural network that operates directly on graph-structured data, suitable for representing molecules.Multitask learning for predicting various polyester properties simultaneously. researchgate.net

Bio Based and Sustainable Alternatives

Development of Bio-Derived Phthalic Acid Replacements

Phthalic acid and its anhydride (B1165640) are key petrochemical-based intermediates used in the production of polyesters and plasticizers. resourcewise.com The development of bio-derived replacements focuses on creating aromatic molecules from renewable sources that can replicate or enhance the performance of their fossil-based counterparts.

2,5-Furandicarboxylic Acid (FDCA): A Leading Bio-Based Aromatic

A prominent bio-based substitute for terephthalic acid (a structural isomer of phthalic acid widely used in polyesters like PET) is 2,5-Furandicarboxylic acid (FDCA). researchgate.netmdpi.com Designated by the U.S. Department of Energy as a top value-added chemical from biomass, FDCA can be produced from the dehydration and oxidation of C6 sugars like glucose, which are abundant in lignocellulosic biomass. researchgate.netmdpi.com Its structural similarity to terephthalic acid allows it to be a direct replacement in the synthesis of various polyesters. researchgate.netgoogle.com The resulting furan-based polymers, such as poly(ethylene furanoate) (PEF), often exhibit superior properties compared to their petroleum-based analogues, including enhanced gas barrier properties. polymerexpert.bizpetpla.net

Lignin-Derived Aromatic Monomers

Lignin (B12514952), a complex aromatic polymer that constitutes a significant portion of plant biomass, is another promising source of renewable aromatic compounds. the-innovation.org It is a byproduct of the paper and biorefining industries. google.com Through various depolymerization strategies, lignin can be broken down into well-defined phenolic monomers like vanillin, p-coumaric acid, ferulic acid, and sinapic acid. rsc.orgthe-innovation.org These monomers, rich in functional groups, can be chemically modified and used to synthesize a range of polymers, including high-performance semi-aromatic polyesters. the-innovation.orgrsc.org Research has demonstrated the synthesis of both semi-crystalline and amorphous polyesters from lignin-derived monomers, with mechanical properties ranging from highly ductile thermoplastics to rigid materials and elastomers. rsc.org

Other Novel Bio-Aromatics

Renewable chemistry startups are also innovating in this area. For instance, the company Relement has developed a bio-based 3-methyl phthalic anhydride (bio-MPA) derived from furfural, which itself is produced from hemicellulose. resourcewise.com This bio-aromatic is positioned as a near-drop-in replacement for petrochemical phthalic anhydride in applications like coatings and polymers, reportedly offering improved hardness and reduced yellowing. resourcewise.com

Table 1: Comparison of Selected Bio-Derived Phthalic Acid Replacements

Bio-Derived ReplacementRenewable FeedstockKey AdvantagesReference
2,5-Furandicarboxylic Acid (FDCA)C6 Sugars (e.g., Glucose from Lignocellulose)Structural analogue to terephthalic acid; leads to polymers (PEF) with enhanced barrier properties. researchgate.netmdpi.com
Lignin-Derived Monomers (e.g., from Vanillin, Ferulic Acid)Lignin (from wood, agricultural waste)Abundant, non-food feedstock; produces versatile polyesters with a wide range of mechanical properties. the-innovation.orgrsc.org
3-Methyl Phthalic Anhydride (bio-MPA)Furfural (from Hemicellulose)Near drop-in replacement for phthalic anhydride; can improve coating hardness and spreadability. resourcewise.com

Synthesis of Bio-Based Ethane-1,2-diol Analogues

Ethane-1,2-diol, commonly known as ethylene (B1197577) glycol (EG), is the second critical component in many polyesters. Traditionally sourced from fossil fuels, significant progress has been made in producing chemically identical bio-ethylene glycol (Bio-EG) and other bio-based diols from renewable resources. marketresearchintellect.com

Bio-Ethylene Glycol (Bio-EG)

The most established route to Bio-EG involves the fermentation of sugars (from sources like sugarcane or corn) to produce bio-ethanol. iea-etsap.org This bio-ethanol is then dehydrated to form bio-ethylene, which is subsequently converted into Bio-EG using existing industrial processes. iea-etsap.orgacs.org This pathway makes Bio-EG a "drop-in" replacement, chemically identical to its petrochemical counterpart. iea-etsap.org China has made notable advancements in this area, developing technology for producing Bio-EG from biomass feedstocks like corn stalks, with a pilot plant demonstrating a capacity of 1,000 metric tonnes per year. tvbrics.com This bio-based production is considered a low-carbon, eco-friendly alternative that reduces reliance on fossil fuels. tvbrics.com

Direct Hydrogenolysis of Sugars

A more direct, though historically less selective, route to Bio-EG is the catalytic hydrogenolysis of sugars. acs.org This process can convert saccharides into a mixture of polyols, including ethylene glycol, propylene (B89431) glycol, and glycerol (B35011). acs.org Research continues to optimize catalysts and reaction conditions to maximize the yield of EG from this direct conversion method. acs.org

Other Bio-Based Diols

Beyond a direct replacement for ethane-1,2-diol, research has expanded to include a variety of other bio-based diols for polyester (B1180765) synthesis. These monomers can impart unique properties to the final polymer. Prominent examples include:

1,3-Propanediol (PDO): Can be produced through fermentation of glycerol or corn sugar and is used in the synthesis of polymers like poly(trimethylene terephthalate) (PTT). nih.gov

1,4-Butanediol (BDO): Can be synthesized from bio-based succinic acid and is a key component of poly(butylene succinate) (PBS) and other polyesters. nih.gov

Isosorbide (B1672297): A rigid diol derived from the dehydration of sorbitol (a sugar alcohol), which can be produced from glucose. nih.govmdpi.com Incorporating isosorbide into polyester chains can significantly increase the glass transition temperature (Tg) and thermal stability of the material. nih.gov

Table 2: Synthesis Routes for Bio-Based Diols

Bio-Based DiolPrimary FeedstockSynthesis MethodReference
Ethane-1,2-diol (Bio-EG)Sugarcane, Corn, LignocelluloseFermentation to bio-ethanol, followed by dehydration and conversion. iea-etsap.org
Ethane-1,2-diol (Bio-EG)Sugars (e.g., Glucose)Direct catalytic hydrogenolysis of sugars. acs.org
1,3-Propanediol (PDO)Corn Sugar, GlycerolFermentation. nih.gov
1,4-Butanediol (BDO)Bio-based Succinic AcidCatalytic conversion of succinic acid. nih.gov
IsosorbideSorbitol (from Glucose)Dehydration of sorbitol. nih.govmdpi.com

Integration of Renewable Feedstocks in Polymer Synthesis and Characterization

The integration of bio-derived dicarboxylic acids and diols allows for the synthesis of fully or partially bio-based polyesters with a wide range of properties. The characterization of these novel polymers is crucial to determine their viability as replacements for conventional plastics.

Synthesis of Novel Bio-Polyesters

The combination of FDCA and Bio-EG yields poly(ethylene furanoate) (PEF), a 100% bio-based polyester that is positioned as a high-performance alternative to PET. polymerexpert.bizpetpla.net The synthesis is typically achieved through melt polycondensation, a common industrial technique. nih.gov Similarly, polyesters can be synthesized using other combinations of bio-monomers, such as lignin-derived acids with various diols, or FDCA with bio-diols like 1,4-cyclohexanedimethanol (B133615) (CHDM). rsc.orgnih.gov Researchers have also successfully synthesized polyesters from unconventional renewable feedstocks like turpentine (B1165885) oil, demonstrating the versatility of biomass resources. rsc.org

Characterization of Bio-Based Polyesters

The performance of these new polymers is evaluated through extensive characterization. Key properties include:

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). For example, PEF has a higher Tg (approx. 86°C) compared to PET (approx. 74°C), which gives it better heat resistance. polymerexpert.biz Lignin-based polyesters have been synthesized with varying thermal stabilities, with some showing degradation temperatures above 300°C. the-innovation.orgnih.gov

Mechanical Properties: The strength, stiffness, and ductility of the polymers are measured. Lignin-based thermoplastic polyesters have been developed with a Young's modulus and tensile strength comparable to commercial low-density polyethylene (B3416737) (LDPE). the-innovation.org

Barrier Properties: PEF exhibits significantly better barrier properties against gases like oxygen (up to 10 times better) and carbon dioxide (up to 20 times better) compared to PET, making it highly suitable for food and beverage packaging. polymerexpert.bizpetpla.net

These characterization studies demonstrate that bio-based polyesters can not only match but often exceed the performance of their petroleum-derived counterparts, paving the way for their adoption in various applications. polymerexpert.bizrsc.org

Table 3: Property Comparison of Selected Bio-Based Polyesters and PET

PolymerBio-Based ContentGlass Transition Temp. (Tg)Melting Temp. (Tm)Key Performance CharacteristicsReference
Poly(ethylene terephthalate) (PET)0% (Fossil-based)~74 °C~265 °CBenchmark for packaging and fibers. polymerexpert.biz
Poly(ethylene furanoate) (PEF)100%~86 °C~235 °CSuperior O2, CO2, and water barrier; higher heat resistance than PET. polymerexpert.biz
Poly(lactic acid) (PLA)100%~60-65 °C~170-180 °CBiodegradable; good for non-carbonated beverage bottles and fibers. packagingeurope.com
Poly(isosorbide furanoate) (PIsF)100%157 °CAmorphousHigh Tg, high thermal stability. nih.gov
Lignin-based Thermoplastic PolyesterHighVariesVariesMechanical properties can be tuned to be comparable to LDPE. the-innovation.org

Q & A

Q. What is the standard experimental model for studying calcium oxalate (CaOx) urolithiasis using ethane-1,2-diol?

Ethane-1,2-diol is administered to rodents (e.g., Wistar rats) at 1% concentration in drinking water for 28 days. The compound is metabolized via alcohol dehydrogenase to glycolaldehyde, then oxidized to oxalic acid, which chelates calcium to form CaOx crystals in renal tissues. This model mimics human lithiasis by inducing nephrotoxicity and renal failure . Researchers must monitor urinary oxalate levels, renal histopathology, and antioxidant enzyme activity to validate the model.

Q. How do ethane-1,2-diol and phthalic acid contribute to polyester synthesis?

Ethane-1,2-diol reacts with terephthalic acid (benzene-1,4-dicarboxylic acid) via direct esterification or ester interchange with its dimethyl ester. The reaction, catalyzed by metal oxides (e.g., Sb₂O₃), forms polyethylene terephthalate (PET). Key parameters include maintaining stoichiometric ratios, controlled temperature (250–300°C), and vacuum to remove water/methanol byproducts. Structural analysis via FTIR and GPC confirms polymer chain growth .

Q. What analytical methods confirm the oxidation products of ethane-1,2-diol in kinetic studies?

Chromic acid oxidation of ethane-1,2-diol produces hydroxyethanal, identified via hydrazone derivatization and melting point analysis. Pseudo-first-order kinetics are applied under controlled [H⁺], [Cr(VI)], and [phenanthroline]. Spectrophotometric monitoring at 350 nm tracks Cr(VI) reduction to Cr(III), while NMR/IR validates intermediate ternary complexes (Cr-phen-ethane-1,2-diol) .

Advanced Research Questions

Q. How can contradictory metabolic outcomes (e.g., alkalosis vs. acidosis) in ethane-1,2-diol toxicity models be resolved?

Low-dose ethane-1,2-diol in rats increases bicarbonate (metabolic alkalosis) due to enhanced CO₂ elimination, whereas high doses accumulate glycolic acid, causing acidosis. This discrepancy from human toxicity (primarily acidosis) requires dose-response studies and interspecies enzyme activity comparisons (e.g., alcohol dehydrogenase kinetics). Co-administering antioxidants (e.g., TGME extract) modulates oxidative stress, suggesting metabolic pathway inhibition .

Q. What mechanistic role does phenanthroline play in Cr(VI)-mediated oxidation of ethane-1,2-diol?

Phenanthroline acts as a ligand, forming a Cr(VI)-phen complex that undergoes nucleophilic attack by ethane-1,2-diol. This ternary complex decomposes via redox pathways, producing hydroxyethanal and Cr(III)-phen. The micellar catalyst TX-100 enhances reaction rates by stabilizing intermediates. Kinetic data (Table 1, [Cr(VI)] = 5×10⁻⁴ mol dm⁻³) show a 3x rate increase compared to non-catalyzed pathways .

Q. How do crosslinking agents like ethane-1,2-diol influence hydrogel properties in sustainable materials?

Ethane-1,2-diol crosslinks carboxymethylcellulose (CMC) via ester bonds under microwave irradiation, improving hydrogel swelling capacity (up to 400% mass increase). Comparative studies with ethane-1,2-diamine show pH-dependent water retention. FTIR confirms C-O-C ester linkages, while SEM reveals pore structure variations affecting agricultural water-release efficiency .

Q. Why does propylene glycol (propane-1,2-diol) lack the nephrotoxicity of ethane-1,2-diol?

Propylene glycol is metabolized to pyruvate via non-toxic dehydrogenation, bypassing oxalate formation. In contrast, ethane-1,2-diol’s metabolism produces oxalic acid, which chelates calcium into insoluble CaOx. Structural analysis (e.g., GC-MS of rodent urine) and enzyme inhibition assays (e.g., alcohol dehydrogenase blockers) validate these divergent pathways .

Q. What strategies optimize PET synthesis to minimize diethylene glycol (DEG) byproducts?

DEG formation is suppressed by maintaining reaction temperatures < 200°C during early esterification. Catalysts like titanium(IV) butoxide reduce side reactions. Advanced NMR (e.g., ¹³C DEPT) quantifies DEG content, while TGA assesses thermal stability. Process optimization includes vacuum distillation to remove excess ethane-1,2-diol .

Methodological Notes

  • Data Contradiction Analysis : Compare interspecies metabolic enzyme expression (e.g., rodent vs. human hepatic ADH) using Western blot or qPCR .
  • Catalyst Screening : Use combinatorial libraries (e.g., Cr-phen derivatives) with DFT calculations to predict redox activity .
  • Polymer Characterization : Employ MALDI-TOF for molecular weight distribution and XRD for crystallinity analysis in PET .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.